3-Phthalimidopropionic acid
Overview
Description
3-Phthalimidopropionic acid is an organic compound with the molecular formula C11H9NO4 . It is also known by other names such as 3-(1,3-dioxoisoindolin-2-yl)propanoic acid . It is typically available in the form of crystals or powder .
Synthesis Analysis
The synthesis of this compound involves photochromic behavior in solution through intramolecular hydrogen atom transfer . The photochromic properties of organic compounds have been studied mostly in solution, because only a few organic compounds exhibit photochromism in the solid state .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation OC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
. The InChI Key for this compound is DXXHRZUOTPMGEH-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 219.20 g/mol . The compound has a melting point range of 148.0-155.0°C .
Scientific Research Applications
Biotechnological Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical that can be biologically produced from glucose or glycerol. This area of research has focused on optimizing microbial 3-HP production, addressing constraints and exploring future prospects (Kumar, Ashok, & Park, 2013). Another study improved 3-HP production in yeast by increasing the availability of the precursor malonyl-CoA and coupling production with increased NADPH supply (Chen et al., 2014).
Chemical Synthesis and Pharmacological Properties
Phthalimido alkyl acids, including 3-phthalimidopropionic acid, were synthesized and evaluated for anti-inflammatory and antinociceptive properties. One compound, in particular, showed notable analgesic and anti-inflammatory activity (Okunrobo & Usifoh, 2006).
Genetic Engineering for Acid Tolerance
Research has also focused on improving the tolerance of yeast strains to 3-HP at low pH levels. A study identified a specific gene mutation that increased tolerance, suggesting a glutathione-dependent mechanism for handling resistance to organic acids and aldehydes (Kildegaard et al., 2014).
Biosynthetic Pathways for Production
Several biosynthetic pathways have been explored for the production of 3-HP, with emphasis on mass and redox balances, thermodynamic favorability, and potential assembly of pathways for efficient production (Jiang, Meng, & Xian, 2009).
Metabolic Engineering for Efficient Production
Corynebacterium glutamicum was engineered to produce 3-HP from glucose and xylose, highlighting the potential for using sugar and lignocellulosic feedstocks for 3-HP production (Chen et al., 2017).
Industrial and Biotechnological Applications
3-HP serves as a precursor for various important chemicals like acrylic acid, acrylamide, and others. Studies have explored its production through different microorganisms, emphasizing the need for cost-effective and high-yield processes (Vidra & Németh, 2017).
Glycerol Metabolism Optimization
Optimization of glycerol metabolism in Klebsiella pneumoniae led to a high-yield production of 3-HP, demonstrating significant advancements in biological production from renewable sources (Li et al., 2016).
Safety and Hazards
3-Phthalimidopropionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Mode of Action
It’s likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, depending on its targets
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action . More research is needed to understand the pharmacokinetics of 3-Phthalimidopropionic acid.
Result of Action
These effects would depend on the compound’s targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects . .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXHRZUOTPMGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187019 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-73-9 | |
Record name | N-Phthaloyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3339-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phthalimidopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003339739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3339-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHTHALIMIDOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5UY4ERZ0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Phthalimidopropionic acid in co-crystal formation?
A1: this compound readily forms co-crystals with compounds like caffeine []. The crystal structure reveals that the phthalimide ring within this compound remains essentially planar. This planarity, along with the presence of a carboxylic acid group, facilitates hydrogen bonding interactions with co-crystallized molecules. In the case of caffeine, an O—H⋯N hydrogen bond forms between the carboxylic acid group of this compound and a nitrogen atom in caffeine. These interactions are crucial for the stability and packing arrangement within the co-crystal structure [].
Q2: How does the chemical structure of this compound derivatives influence their biological activity?
A2: Research suggests that modifications to the structure of this compound can significantly impact its biological activity, particularly its antibacterial properties []. For instance, introducing a 4-hydroxyphenyl group at the second carbon of the propanoic acid chain led to enhanced antibacterial activity against specific gram-negative bacteria, compared to this compound alone []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological effects of these compounds.
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A3: Studies demonstrate that this compound derivatives exhibit promising anti-inflammatory and antinociceptive properties []. Specifically, a derivative formed by reacting this compound with isopropylamine displayed significant analgesic effects in animal models, even surpassing the efficacy of common analgesics like indomethacin []. This finding underscores the potential of this compound derivatives as lead compounds for developing novel pain management therapies.
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